![molecular formula C11H14N6OS B6533619 N-cyclopropyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 1060205-60-8](/img/structure/B6533619.png)
N-cyclopropyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
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Overview
Description
“N-cyclopropyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines . These compounds are characterized by a triazole ring fused to a pyrimidine ring . The specific compound you’re asking about has additional functional groups, including a cyclopropyl group, an ethyl group, and a sulfanyl group attached to an acetamide group .
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide” is characterized by a triazolopyrimidine core, with additional functional groups attached . The triazole and pyrimidine rings form a fused ring system, which is a common structural motif in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving “N-cyclopropyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide” would largely depend on the reaction conditions and the other reactants involved. As a triazolopyrimidine, it could potentially undergo a variety of chemical transformations .Scientific Research Applications
Antimicrobial Activity
This compound has been associated with antimicrobial activity. It has been synthesized and tested for its antimicrobial activity against various microorganisms . This makes it a potential candidate for the development of new antimicrobial drugs.
Antiproliferative Activity
The compound has shown significant antiproliferative activity against several cancer cell lines. In particular, a derivative of the compound demonstrated potent antiproliferative activity and good selectivity between cancer and normal cells . This suggests potential applications in cancer therapy.
Apoptosis Induction
The compound has been found to induce apoptosis in cancer cells, specifically through the mitochondrial pathway. This is accompanied by a decrease in the mitochondrial membrane potential, activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 . This property could be harnessed for targeted cancer therapies.
Antibacterial Activity
The compound has shown antibacterial activity, particularly against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains . This suggests potential use in the treatment of bacterial infections.
Inhibitory Activity
Some derivatives of the compound have shown significant inhibitory activity, with low IC50 values . This suggests potential use in the development of inhibitors for various biological targets.
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines . These heterocyclic compounds have a wide range of biological activities and are important in medicinal chemistry.
Future Directions
The future directions for research on “N-cyclopropyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide” could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by similar triazolopyrimidines, this compound could be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
N-cyclopropyl-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6OS/c1-2-17-10-9(15-16-17)11(13-6-12-10)19-5-8(18)14-7-3-4-7/h6-7H,2-5H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXLBVMSMFFBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3CC3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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